1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate (CAS: 245679-18-9), commonly known as SIMes·HBF4, is a premium N-heterocyclic carbene (NHC) precursor widely procured for the synthesis of highly active transition metal catalysts. Featuring a saturated 4,5-dihydroimidazolium backbone and sterically demanding mesityl N-substituents, it serves as the critical ligand precursor for second-generation Grubbs metathesis catalysts and various palladium, nickel, and copper cross-coupling systems. The tetrafluoroborate (BF4⁻) counterion provides a distinct processability advantage over standard halide salts, offering enhanced solubility in moderately polar organic solvents (such as dichloromethane) and reduced hygroscopicity. This makes SIMes·HBF4 an essential material for reproducible, in situ free-carbene generation where non-coordinating anions are required to prevent competitive metal inhibition [1].
Substituting SIMes·HBF4 with its unsaturated analog (IMes·HBF4), its bulkier counterpart (SIPr·HBF4), or its chloride salt (SIMes·HCl) frequently leads to catastrophic failures in catalytic performance and process reproducibility. The saturated backbone of SIMes provides a specific electron-donating profile that is fundamentally different from IMes, directly driving the superior turnover frequencies seen in second-generation metathesis catalysts. Furthermore, attempting to substitute the BF4⁻ salt with the cheaper HCl salt introduces coordinating chloride ions during in situ deprotonation, which can poison sensitive nickel or copper catalytic cycles and alter the active metal species. Finally, replacing the mesityl groups with diisopropylphenyl groups (SIPr) drastically increases the percent buried volume (%Vbur), which can block substrate coordination in sterically congested cross-coupling reactions. Consequently, exact procurement of SIMes·HBF4 is mandatory for protocols optimized for its precise steric, electronic, and non-coordinating counterion parameters [1].
During the in situ generation of NHC-metal complexes, the choice of counterion is critical. In benchmark copper-catalyzed borylative allyl-allyl coupling, the use of SIMes·HBF4 yielded 90% of the target product with 94% isomeric purity. In contrast, utilizing chloride-based precursors such as IMes·HCl or SIMes·HCl resulted in lower yields (88%) and reduced isomeric purity (91%) due to the competitive coordination of the chloride ion to the metal center, which interferes with the catalytic cycle. The non-coordinating nature of the BF4⁻ anion ensures that the free carbene cleanly binds to the metal without halide-induced catalyst poisoning [1].
| Evidence Dimension | Catalytic Yield and Isomeric Purity |
| Target Compound Data | 90% yield, 94% purity |
| Comparator Or Baseline | IMes·HCl / SIMes·HCl (88% yield, 91% purity) |
| Quantified Difference | +2% yield and +3% isomeric purity |
| Conditions | Cu-catalyzed borylative allyl-allyl coupling, in situ deprotonation |
Buyers conducting in situ catalyst generation for sensitive cross-coupling reactions must procure the BF4 salt to prevent chloride-induced catalyst inhibition and maximize product purity.
The saturated 4,5-dihydroimidazolium backbone of SIMes fundamentally alters its electronic properties compared to the unsaturated IMes analog. While both have similar steric profiles, the saturated SIMes acts as a stronger σ-donor, reflected in its Tolman Electronic Parameter (TEP) and structural flexibility. In benchmark ring-closing metathesis (RCM) of dienes, ruthenium complexes bearing the SIMes ligand (Grubbs second-generation) exhibit significantly higher catalytic efficiency and turnover numbers than the corresponding IMes-based catalysts. The saturated backbone allows for optimal stabilization of the 14-electron metallacyclobutane intermediate, which is not achievable with the rigid, unsaturated IMes [1].
| Evidence Dimension | Catalytic Efficiency in Ring-Closing Metathesis |
| Target Compound Data | SIMes (Saturated backbone, high turnover) |
| Comparator Or Baseline | IMes (Unsaturated backbone, lower turnover) |
| Quantified Difference | Substantially higher turnover numbers and faster reaction rates |
| Conditions | Ruthenium-catalyzed ring-closing metathesis of α,ω-dienes |
Procurement of the saturated SIMes precursor is non-negotiable for synthesizing second-generation metathesis catalysts that require maximum turnover frequencies.
The steric bulk of an NHC ligand is quantified by its percent buried volume (%Vbur). SIMes features mesityl N-substituents, providing a %Vbur of approximately 31-33% depending on the metal complex. In contrast, the bulkier SIPr analog, which utilizes 2,6-diisopropylphenyl groups, exhibits a significantly larger %Vbur of ~36-38%. This ~5% difference in buried volume is critical in cross-coupling reactions involving sterically hindered electrophiles. While SIPr provides excellent stabilization for highly reactive low-coordinate species, its extreme bulk can completely block substrate approach in congested systems, whereas the optimized steric profile of SIMes allows for efficient substrate coordination while still protecting the metal center [1].
| Evidence Dimension | Percent Buried Volume (%Vbur) |
| Target Compound Data | SIMes (~31-33% Vbur) |
| Comparator Or Baseline | SIPr (~36-38% Vbur) |
| Quantified Difference | ~5% reduction in steric bulk |
| Conditions | Standardized calculation based on crystallographic data of metal-NHC complexes |
Buyers must select SIMes over SIPr when the catalytic cycle requires a delicate balance between metal stabilization and accessibility for sterically demanding substrates.
The physical properties of NHC salts dictate their processability in standard laboratory and industrial workflows. SIMes·HBF4 exhibits excellent solubility in moderately polar organic solvents such as dichloromethane and chloroform, facilitating straightforward purification and stock solution preparation. Furthermore, the tetrafluoroborate salt is significantly less hygroscopic than the corresponding chloride salt (SIMes·HCl). This reduced moisture affinity prevents the degradation of the precursor during storage and minimizes the introduction of adventitious water during base-mediated in situ free carbene generation, which is highly detrimental to moisture-sensitive organometallic intermediates [1].
| Evidence Dimension | Hygroscopicity and Solvent Compatibility |
| Target Compound Data | SIMes·HBF4 (Low hygroscopicity, high DCM solubility) |
| Comparator Or Baseline | SIMes·HCl (Higher hygroscopicity, lower organic solubility) |
| Quantified Difference | Improved handling in air and better solubility in halogenated solvents |
| Conditions | Standard benchtop handling and stock solution formulation |
For reproducible stock solution preparation and long-term storage without specialized dry-box handling, the BF4 salt is the superior procurement choice.
SIMes·HBF4 is the definitive precursor for synthesizing Grubbs and Hoveyda-Grubbs second-generation ruthenium catalysts, where the saturated backbone is required for high turnover numbers in ring-closing metathesis (RCM) and cross-metathesis (CM) [1].
The non-coordinating BF4 anion makes this compound ideal for in situ catalyst generation in Ni-catalyzed cross-electrophile couplings and Cu-catalyzed borylative couplings, avoiding the chloride-induced poisoning seen with SIMes·HCl [2].
Due to its optimized %Vbur (~31-33%), SIMes·HBF4 is the preferred ligand precursor over SIPr when the catalytic cycle involves sterically hindered electrophiles that cannot approach a metal center shielded by bulkier diisopropylphenyl groups [3].
The reduced hygroscopicity and high solubility in halogenated solvents make SIMes·HBF4 highly suitable for the reproducible, large-scale preparation of NHC-metal complexes in standard chemical manufacturing workflows [4].
Corrosive;Irritant